molecular formula C6H5FIN B1302147 3-Fluoro-5-iodoaniline CAS No. 660-49-1

3-Fluoro-5-iodoaniline

Cat. No.: B1302147
CAS No.: 660-49-1
M. Wt: 237.01 g/mol
InChI Key: HTEPMXLKKDKDAQ-UHFFFAOYSA-N
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Description

3-Fluoro-5-iodoaniline is an organic compound with the molecular formula C6H5FIN. It is a derivative of aniline, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by fluorine and iodine atoms, respectively. This compound is known for its applications in various chemical processes and is characterized by its fluorine and iodine functional groups .

Biochemical Analysis

Biochemical Properties

3-Fluoro-5-iodoaniline plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, often serving as a substrate or inhibitor. For instance, it can act as a substrate for enzymes involved in halogenation reactions, where the fluorine and iodine atoms are key functional groups. Additionally, this compound can bind to specific proteins, altering their conformation and activity. These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications .

Cellular Effects

The effects of this compound on cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in oxidative stress response and apoptosis. It can also interfere with cellular metabolism by inhibiting key metabolic enzymes, leading to altered levels of metabolites and changes in energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For instance, this compound can inhibit enzymes involved in DNA synthesis, leading to changes in gene expression and cell cycle progression. Additionally, the compound can induce conformational changes in proteins, affecting their function and stability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of by-products that may have different biological activities. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including sustained inhibition of metabolic enzymes and prolonged changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant toxic effects. For example, high doses of this compound have been associated with oxidative stress, DNA damage, and apoptosis in animal models. These dose-dependent effects are crucial for determining the compound’s therapeutic window and potential adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized through oxidative and reductive pathways, leading to the formation of different metabolites. These metabolic transformations can affect the compound’s biological activity and its impact on cellular processes. Additionally, this compound can influence metabolic flux by altering the activity of key metabolic enzymes, resulting in changes in metabolite levels and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, this compound can be transported into cells via active transport mechanisms, where it binds to intracellular proteins and is distributed to various organelles. This distribution pattern is essential for understanding the compound’s cellular effects and potential therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its biological effects. These localization patterns are crucial for understanding the compound’s mechanism of action and its impact on cellular function. For example, this compound can localize to the nucleus and interact with DNA, leading to changes in gene expression and cell cycle progression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Fluoro-5-iodoaniline typically involves multi-step synthetic routes. One common method includes the ammonolysis of a precursor compound to generate the desired product. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as halogenation, nitration, and reduction, followed by purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-5-iodoaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Fluoro-5-iodoaniline has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3-Fluoro-5-iodoaniline is unique due to the specific positioning of the fluorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity compared to its analogs. This unique structure makes it valuable in various synthetic and research applications .

Properties

IUPAC Name

3-fluoro-5-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FIN/c7-4-1-5(8)3-6(9)2-4/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTEPMXLKKDKDAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374583
Record name 3-fluoro-5-iodoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

660-49-1
Record name 3-fluoro-5-iodoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-5-iodoaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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